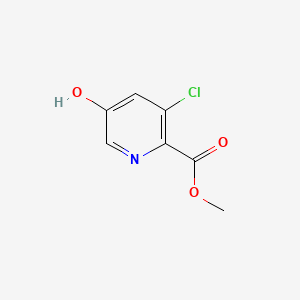
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-hydroxypyridine-2-carboxylate typically involves the chlorination of 3-hydroxy-2-pyridinecarboxylic acid followed by esterification. One common method involves the use of thionyl chloride (SOCl2) to introduce the chlorine atom, followed by reaction with methanol (MeOH) to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the hydroxyl group can produce a ketone .
科学的研究の応用
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 3-chloro-5-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity .
生物活性
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate (CAS Number: 1256811-09-2) is a pyridine derivative notable for its diverse biological activities. This compound is characterized by a hydroxyl group, a carboxylate ester, and a chlorine atom on its aromatic ring, contributing to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C₆H₆ClN₃O₃
- Molecular Weight : Approximately 189.6 g/mol
- Structural Features :
- Hydroxyl group at the 5-position
- Carboxylate group at the 2-position
- Chlorine atom at the 3-position
Research indicates that this compound interacts with specific enzymes, potentially acting as an inhibitor by binding to active sites and blocking enzymatic activity. This mechanism suggests its role in modulating metabolic pathways and influencing cellular processes related to various diseases.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : This compound has demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli with varying degrees of potency .
- Antiviral Activity : Preliminary studies suggest that it may also possess antiviral properties, although specific mechanisms and efficacy against viruses like SARS-CoV-2 require further investigation .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its selective inhibition could lead to advancements in therapeutic strategies for cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A recent study evaluated the antimicrobial activity of this compound against clinical isolates of S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate effectiveness.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 - Neuroprotective Effects :
-
Structure-Activity Relationship (SAR) :
- Comparative analysis with other pyridine derivatives showed that modifications at various positions significantly affect biological activity. For instance, compounds with hydroxyl or methoxy substitutions demonstrated enhanced antimicrobial properties compared to unsubstituted analogs.
特性
IUPAC Name |
methyl 3-chloro-5-hydroxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSZEHWKPGCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856539 |
Source


|
| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-09-2 |
Source


|
| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














